Acid Green 3
Overview
Description
Guinea Green B is a synthetic dye belonging to the triphenylmethane class of dyes. It is known for its vibrant green color and is used in various applications, including biological staining and as an indicator in analytical chemistry. The compound is also referred to as Acid Green 3 and has the chemical formula C37H35N2Na2O6S2 .
Mechanism of Action
Acid Green 3, also known as Guinea Green B, is a synthetic compound primarily used as a dye for silk or wool and biological stains . This article will explore the mechanism of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on this compound.
Target of Action
It is known to interact with various materials, including silk, wool, and biological tissues, to impart a green color .
Mode of Action
This compound is soluble in water and forms a green solution . It neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . It may generate hydrogen, a flammable gas, in combination with strong reducing agents such as hydrides .
Biochemical Pathways
Its ability to neutralize acids suggests it may interact with acidic environments or substances within biological systems .
Pharmacokinetics
Its solubility in water suggests it could be readily absorbed and distributed in aqueous environments .
Result of Action
The primary result of this compound’s action is the imparting of a green color to the materials it interacts with . In biological staining, this can aid in the visualization of specific structures or substances.
Action Environment
The action of this compound can be influenced by environmental factors such as pH and the presence of other chemicals. For example, it forms a brownish-yellow solution with the addition of HCl, and a blackish-green solution with NaOH . Its reactivity with various substances suggests that its action, efficacy, and stability could be affected by the chemical environment.
Biochemical Analysis
Biochemical Properties
Acid Green 3 interacts with various biomolecules in biochemical reactions. It neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .
Cellular Effects
It is known that this compound is used as a biological stain, implying that it interacts with cells and can influence cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with acids. This compound neutralizes acids in exothermic reactions to form salts plus water . It may generate hydrogen, a flammable gas, in combination with strong reducing agents such as hydrides .
Transport and Distribution
This compound is very soluble in water, forming a green solution This suggests that it can be easily transported and distributed within cells and tissues
Subcellular Localization
Given its use as a biological stain, it is likely that it localizes to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Guinea Green B involves the reaction of triphenylmethane derivatives with sulfonic acid groups. One common method includes the condensation of benzaldehyde derivatives with dimethylaniline in the presence of sulfuric acid, followed by sulfonation . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of Guinea Green B follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through crystallization and filtration techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Guinea Green B undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different colored products.
Reduction: Guinea Green B can be reduced by agents such as sodium dithionite, leading to a color change.
Substitution: The sulfonic acid groups in Guinea Green B can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium dithionite is a typical reducing agent used.
Substitution: Nucleophiles such as amines and alcohols can react with the sulfonic acid groups under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction typically results in colorless or differently colored compounds .
Scientific Research Applications
Guinea Green B has a wide range of applications in scientific research:
Biological Staining: It is used as a staining agent in histology and cytology to visualize cellular components.
Analytical Chemistry: The dye serves as an indicator in various titrations and colorimetric assays.
Industrial Applications: The dye is employed in the textile industry for coloring fabrics and in the paper industry for dyeing paper products.
Comparison with Similar Compounds
Malachite Green: Another triphenylmethane dye with similar applications in biological staining and as an indicator.
Crystal Violet: Used for staining in microbiology and as a pH indicator.
Uniqueness of Guinea Green B: Guinea Green B is unique due to its specific colorimetric properties, which make it highly visible and useful in various analytical applications. Its ability to undergo distinct color changes in response to different chemical reactions sets it apart from other dyes .
Properties
CAS No. |
4680-78-8 |
---|---|
Molecular Formula |
C37H36N2NaO6S2 |
Molecular Weight |
691.8 g/mol |
IUPAC Name |
3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C37H36N2O6S2.Na/c1-3-38(26-28-10-8-14-35(24-28)46(40,41)42)33-20-16-31(17-21-33)37(30-12-6-5-7-13-30)32-18-22-34(23-19-32)39(4-2)27-29-11-9-15-36(25-29)47(43,44)45;/h5-25H,3-4,26-27H2,1-2H3,(H-,40,41,42,43,44,45); |
InChI Key |
GUAOEJNHZUVOQJ-UHFFFAOYSA-N |
impurities |
In Japan, guinea green B has the following specifications: purity, 85% min; inorganic salt, 4% max; and water content, 10% max. |
SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5.[Na+] |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5.[Na] |
Appearance |
Solid powder |
Color/Form |
A dull, dark green powder or bright crystalline solid Maroon-purple powder A dull, dark green powder or a bright, crystalline solid |
melting_point |
255 °C (decomposes) |
4680-78-8 | |
physical_description |
C.i. acid green 3 appears as a dull dark green powder. Used as a dye for silk or wool and biological stains. |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
In 2-methoxyethanol 20 mg/mL; in ethanol 9 mg/mL In water, 30 mg/mL |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C.I. 42085 C.I. acid green 3 food green 1 guinea green B |
vapor_pressure |
7.2X10-39 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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